

IT-143B: A Technical Guide to a Novel Mitochondrial Complex I Inhibitor

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Compound of Interest

Compound Name: IT-143B

Cat. No.: B10820791

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Abstract

IT-143B is a rare piericidin-class antibiotic first isolated from *Streptomyces* sp.[1]. Structurally similar to coenzyme Q, **IT-143B** is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain[2][3]. By disrupting cellular respiration, **IT-143B** exhibits a range of biological activities, including cytotoxic, antifungal, and antibacterial effects[1][2]. This technical guide provides a comprehensive overview of the available data on **IT-143B**, including its physicochemical properties, mechanism of action, relevant quantitative data, and detailed experimental protocols for its study.

Introduction

Mitochondrial complex I is a critical component of cellular metabolism, playing a central role in ATP production. Its inhibition has emerged as a promising therapeutic strategy, particularly in oncology. **IT-143B**, also known as ME-143, belongs to the piericidin family of natural products, which are known for their potent and specific inhibition of mitochondrial complex I. This document consolidates the current knowledge on **IT-143B** to serve as a valuable resource for researchers investigating its therapeutic potential.

Physicochemical Properties

IT-143B is a pale yellow oil with the molecular formula $C_{28}H_{41}NO_4$ and a molecular weight of 455.63 g/mol. It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but is sparingly soluble in aqueous solutions.

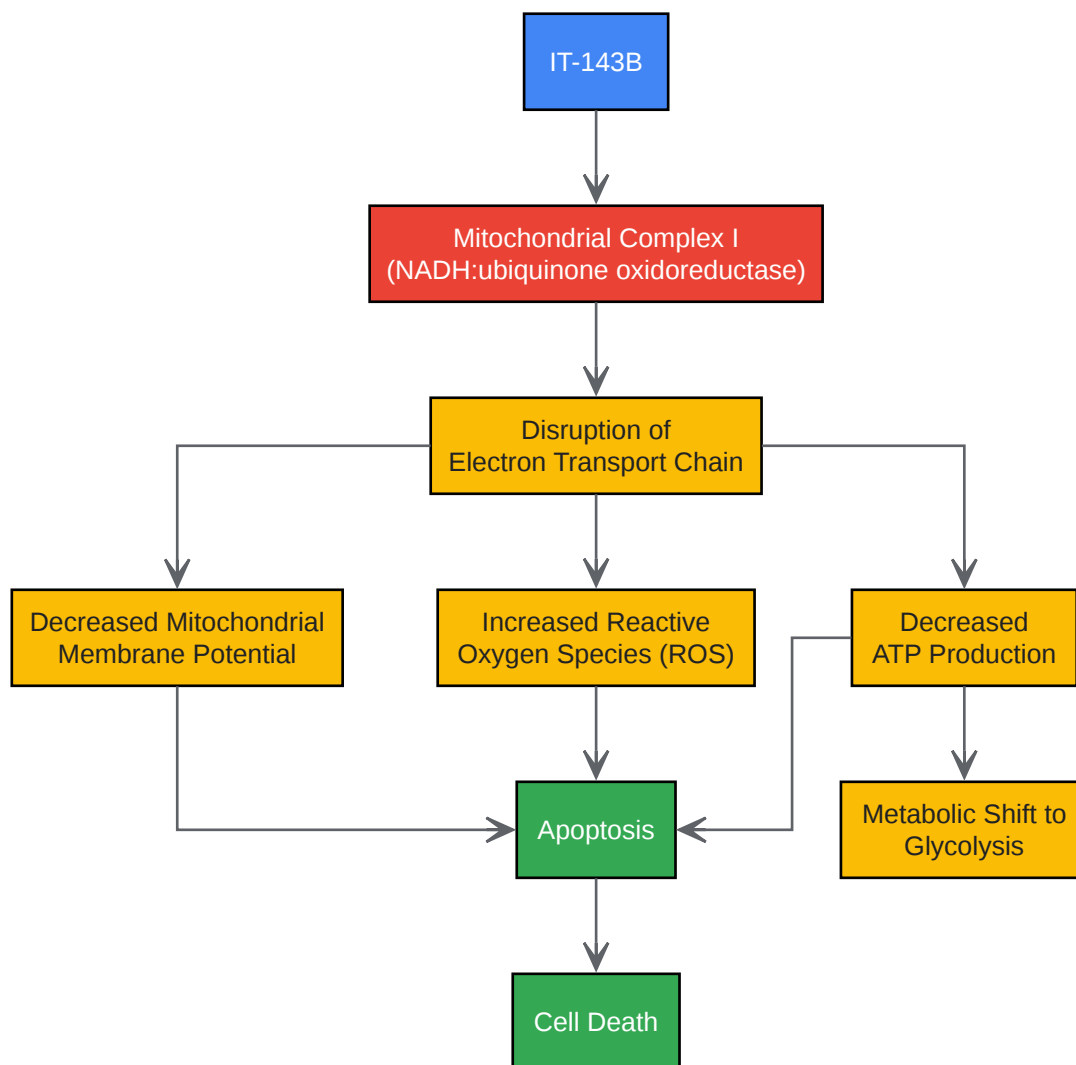
Property	Value	Reference
Molecular Formula	$C_{28}H_{41}NO_4$	
Molecular Weight	455.63 g/mol	
Appearance	Pale Yellow Oil	
Purity	>95% by HPLC	
Solubility	Soluble in ethanol, methanol, DMF, and DMSO	
Long-Term Storage	-20°C	

Mechanism of Action and Signaling Pathway

IT-143B exerts its biological effects primarily through the inhibition of mitochondrial complex I. As a structural analog of ubiquinone, it is proposed to competitively bind to the ubiquinone-binding site of complex I, thereby blocking the transfer of electrons from NADH to ubiquinone. This inhibition has several downstream consequences:

- **Disruption of the Electron Transport Chain:** The blockade of electron flow prevents the pumping of protons by complex I, leading to a collapse of the mitochondrial membrane potential.
- **Induction of Oxidative Stress:** The stalled electron transport chain can lead to the leakage of electrons and the formation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis.
- **Metabolic Reprogramming:** Inhibition of oxidative phosphorylation forces cells to rely more heavily on glycolysis for ATP production, a metabolic shift that can be detrimental to cancer cells.

The proposed signaling pathway for **IT-143B**, based on its action as a piericidin, is depicted below.



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Proposed signaling pathway of **IT-143B**.

Quantitative Data

Inhibition of Mitochondrial Complex I

IT-143B has been shown to be a potent inhibitor of mitochondrial complex I.

Inhibitor	Cell Line/System	Concentration	% Inhibition of Complex I Activity (relative to control)	Reference
IT-143B (ME-143)	Isolated HEK293T mitochondria	Not Specified	85.7%	

Biological Activity

IT-143B has demonstrated cytotoxic, antifungal, and antibacterial activities.

Organism/Cell Line	Activity (MIC or IC50)	Reference
Aspergillus fumigatus	25 µg/ml (MIC)	
Micrococcus luteus	3.13 µg/ml (MIC)	
KB Carcinoma Cells	1.5 µg/ml (IC50)	

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of **IT-143B**.

Preparation of IT-143B Stock Solution

This protocol is based on the general procedure for piericidins and should be performed in a sterile environment.

Materials:

- **IT-143B** solid
- Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, amber microcentrifuge tubes or vials

- Vortex mixer
- Calibrated pipettes

Procedure:

- Allow the vial of **IT-143B** to equilibrate to room temperature.
- Aseptically add the desired volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 1-10 mM).
- Gently vortex the vial until the solid is completely dissolved.
- Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution aliquots at -20°C for long-term storage.



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Workflow for preparing **IT-143B** stock solution.

Mitochondrial Complex I Activity Assay

This protocol is adapted from studies investigating the enzymatic activity of mitochondrial complex I.

Objective: To measure the NADH:ubiquinone oxidoreductase activity of Complex I in isolated mitochondria.

Materials:

- Isolated mitochondria
- Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)

- NADH
- Ubiquinone (or a suitable analog like decylubiquinone)
- Rotenone (as a specific inhibitor for control measurements)
- Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

- Prepare isolated mitochondria from cells or tissues of interest.
- Resuspend the mitochondrial pellet in the assay buffer.
- In a cuvette, add the assay buffer, ubiquinone, and the mitochondrial suspension.
- To determine the rotenone-sensitive activity, prepare a parallel sample containing rotenone.
- Initiate the reaction by adding NADH.
- Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
- The specific Complex I activity is calculated as the difference between the total activity and the rotenone-insensitive activity and is typically expressed as nmol NADH oxidized/min/mg of mitochondrial protein.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration in live cells.

Objective: To determine key parameters of mitochondrial function, including basal respiration, ATP production-coupled respiration, maximal respiration, and spare respiratory capacity.

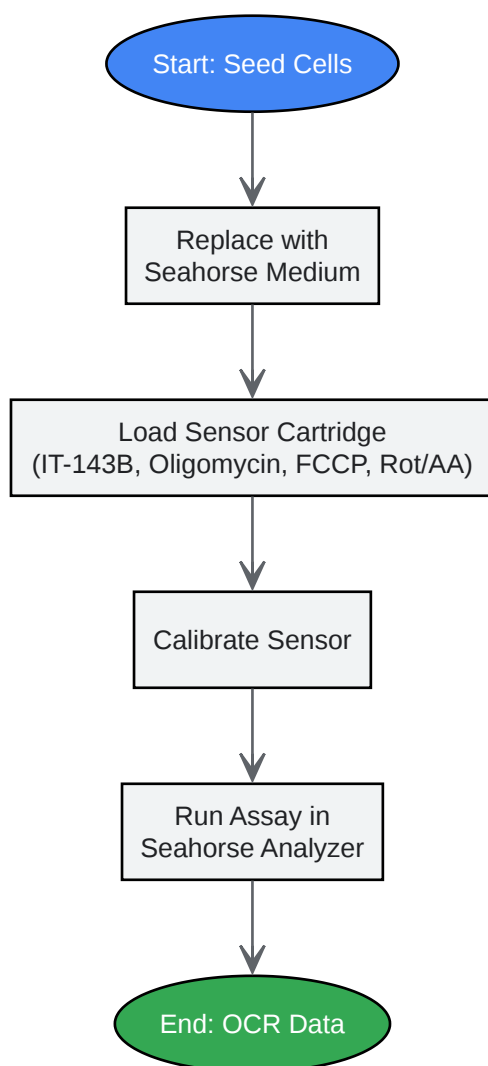
Materials:

- Seahorse XF Analyzer

- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
- **IT-143B**
- Oligomycin (Complex V inhibitor)
- FCCP (uncoupling agent)
- Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

- Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
- On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium and incubate in a non-CO2 incubator for 1 hour.
- Load the Seahorse XF sensor cartridge with **IT-143B**, oligomycin, FCCP, and a mixture of rotenone and antimycin A in the designated ports.
- Calibrate the sensor cartridge in the Seahorse XF Analyzer.
- Place the cell plate in the analyzer and initiate the assay. The instrument will sequentially inject the compounds and measure the OCR at each stage.



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Experimental workflow for Seahorse XF Mito Stress Test.

JC-1 Mitochondrial Membrane Potential Assay

This assay uses the fluorescent dye JC-1 to measure the mitochondrial membrane potential ($\Delta\Psi_m$).

Objective: To assess changes in mitochondrial membrane potential as an indicator of mitochondrial health.

Materials:

- JC-1 dye

- Cells of interest treated with **IT-143B**
- Fluorescence microscope, flow cytometer, or fluorescence plate reader
- CCCP (a protonophore used as a positive control for depolarization)

Procedure:

- Culture and treat cells with **IT-143B**.
- Prepare the JC-1 staining solution in cell culture medium.
- Incubate the cells with the JC-1 staining solution at 37°C.
- For a positive control, treat a separate sample of cells with CCCP to induce mitochondrial depolarization.
- Wash the cells to remove excess dye.
- Analyze the fluorescence. In healthy cells with high $\Delta\Psi_m$, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low $\Delta\Psi_m$, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic effects of a compound on cell viability.

Objective: To determine the concentration of **IT-143B** that inhibits cell growth by 50% (IC50).

Materials:

- KB carcinoma cells (or other cell line of interest)
- 96-well plate
- Complete culture medium
- **IT-143B** working solutions

- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of **IT-143B** and incubate for a desired period (e.g., 48-72 hours).
- Add 10 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on standardized methods for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of **IT-143B** that inhibits the visible growth of a fungal strain.

Materials:

- *Aspergillus fumigatus* (or other fungal strain)
- 96-well microtiter plate
- RPMI 1640 medium

- **IT-143B** working solutions
- Spectrophotometer

Procedure:

- Prepare a standardized fungal inoculum in RPMI 1640 medium.
- Prepare serial two-fold dilutions of **IT-143B** in the microtiter plate.
- Add the fungal inoculum to each well.
- Incubate the plate at 35°C for 48-72 hours.
- The MIC is determined as the lowest concentration of **IT-143B** at which there is a significant inhibition of fungal growth compared to the positive control.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Objective: To determine the lowest concentration of **IT-143B** that inhibits the visible growth of a bacterial strain.

Materials:

- *Micrococcus luteus* (or other bacterial strain)
- 96-well microtiter plate
- Mueller-Hinton Broth (MHB)
- **IT-143B** working solutions

Procedure:

- Prepare a standardized bacterial inoculum in MHB.

- Prepare serial two-fold dilutions of **IT-143B** in the microtiter plate.
- Add the bacterial inoculum to each well.
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is the lowest concentration of **IT-143B** that prevents visible bacterial growth.

Conclusion

IT-143B is a potent inhibitor of mitochondrial complex I with demonstrated cytotoxic, antifungal, and antibacterial activities. Its mechanism of action, typical of the piericidin class of antibiotics, makes it a compound of interest for further investigation, particularly in the context of diseases with metabolic vulnerabilities, such as cancer. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of **IT-143B**. Further studies are warranted to determine a precise IC₅₀ for mitochondrial complex I inhibition and to elucidate the specific downstream signaling effects of this promising molecule.

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